molecular formula C6H13N B1582981 1-Ethylpyrrolidine CAS No. 7335-06-0

1-Ethylpyrrolidine

Cat. No. B1582981
CAS RN: 7335-06-0
M. Wt: 99.17 g/mol
InChI Key: ONQBOTKLCMXPOF-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidine, also known as N-Ethylpyrrolidine, is an organic compound with the molecular formula C6H13N . It is a cyclic secondary amine, also classified as a saturated heterocycle .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . In the laboratory, pyrrolidine was usually synthesized by treating 4-chlorobutan-1-amine with a strong base .


Molecular Structure Analysis

The molecular formula of 1-Ethylpyrrolidine is C6H13N . The average mass is 99.17 Da and the monoisotopic mass is 99.17 Da .


Chemical Reactions Analysis

Pyrrolidine is a base. Its basicity is typical of other dialkyl amines . Relative to many secondary amines, pyrrolidine is distinctive because of its compactness, a consequence of its cyclic structure . Pyrrolidine is used as a building block in the synthesis of more complex organic compounds .


Physical And Chemical Properties Analysis

1-Ethylpyrrolidine has a boiling point of 108.0±3.0 °C at 760 mmHg and a vapor pressure of 26.4±0.2 mmHg at 25°C . The enthalpy of vaporization is 34.7±3.0 kJ/mol . The flash point is 1.6±3.5 °C .

Scientific Research Applications

  • Analytical Method Development

    • Wang et al. (2015) developed an efficient High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. This method is highlighted for its accuracy, stability, and sensitivity, and can be used for the determination of enantiomeric purity in bulk samples of this compound (Wang et al., 2015).
  • Quantitative Analysis Techniques

    • Ouyang Xiao (2008) developed a polarimetry method for determining S-2-(aminomethyl)-1-ethylpyrrolidine. The method is praised for its simplicity, speed, stability, and credibility, making it suitable for quality control of this compound (Xiao, 2008).
  • Thin-Layer Chromatography in Pharmaceuticals

    • Agbaba et al. (1999) developed a thin-layer chromatographic method for determining sulpiride and impurities of 2-aminomethyl-1-ethylpyrrolidine and methyl-5-sulphamoyl-2-methoxybenzoate in pharmaceuticals. The method is noted for its reproducibility and convenience in quantitative analysis and purity control of sulpiride (Agbaba et al., 1999).
  • Antimicrobial Activity Study

    • Cvetković et al. (2019) synthesized novel succinimide derivatives including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and explored their antimicrobial activities. The study involved quantum chemical investigations to understand structure-activity relationships (Cvetković et al., 2019).
  • Synthetic Methods

    • Zhang Ming-jie (2012) outlined a method for synthesizing (S)-1-ethyl-2-aminomethylpyrrolidine using L-proline as the starting material. This method was noted for its simplicity, safety, and economic viability, making it suitable for industrial production (Ming-jie, 2012).
  • Electrochemical Studies

    • Cho et al. (2017) investigated the addition of 1-allyl-1-methylpyrrolidinium chloride to ethylmagnesium bromide electrolyte in rechargeable magnesium batteries. Their study showed significant enhancement in the anodic limit and improved the kinetics of Mg deposition-stripping reactions (Cho et al., 2017).
  • Catalysis and Hydrogenation Studies

    • Semikolenov et al. (1997) focused on the peculiarities of 1-ethyl-2-nitromethylenepyrrolidine hydrogenation over Pd/C catalyst and proposed a new method of EAMP preparation by hydrogenation in the presence of CO2 (Semikolenov et al., 1997).

Safety And Hazards

1-Ethylpyrrolidine is highly flammable and causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-ethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-7-5-3-4-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQBOTKLCMXPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223595
Record name 1-Ethylpyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpyrrolidine

CAS RN

7335-06-0
Record name 1-Ethylpyrrolidine
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Record name 1-Ethylpyrrolidine
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Record name 1-Ethylpyrrolidine
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Record name 1-ethylpyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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